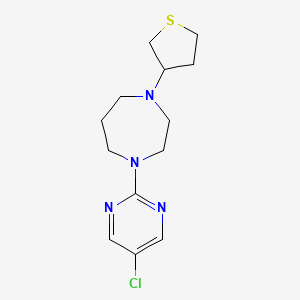
1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is not fully understood. However, it has been suggested that this compound may exert its biological activity through the modulation of specific molecular targets, such as enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane exhibits various biochemical and physiological effects, depending on the specific target and application. For example, in some studies, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation. In other studies, it has been shown to modulate the activity of neurotransmitter receptors, such as GABA(A) receptors, leading to changes in neuronal excitability and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane in lab experiments is its versatility and potential for use in various applications. However, one of the limitations is the lack of information on its toxicity and safety profile, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane. One potential direction is the further exploration of its potential as an anticancer agent, including the identification of specific molecular targets and the development of more potent derivatives. Another direction is the investigation of its potential as a modulator of neurotransmitter receptors, including the exploration of its effects on other receptor subtypes and the development of more selective compounds. Additionally, the use of this compound as a building block for the synthesis of functional materials is an area of potential future research.
Synthesemethoden
The synthesis of 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane involves the reaction of 5-chloropyrimidine-2-thiol with 1,4-diazepane in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide or tetrahydrofuran, at a temperature of around 70-80°C. The product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and as a modulator of neurotransmitter receptors. In drug discovery, it has been studied as a scaffold for the development of new drugs. In material science, it has been explored for its potential as a building block for the synthesis of functional materials.
Eigenschaften
IUPAC Name |
1-(5-chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4S/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONNCKUFNCGZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Cl)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

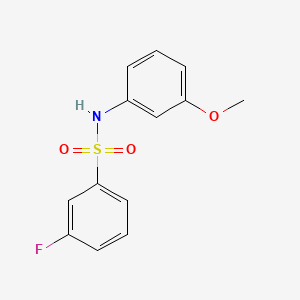
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2989639.png)
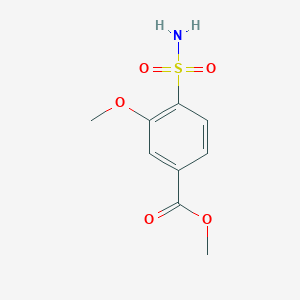
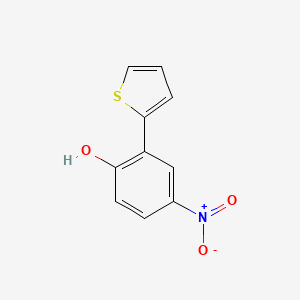
![N-(cyanomethyl)-2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2989643.png)
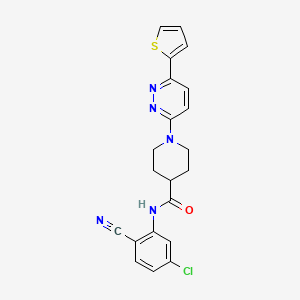
![N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2989645.png)
![5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2989646.png)

![5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2989651.png)
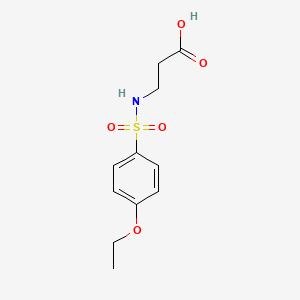
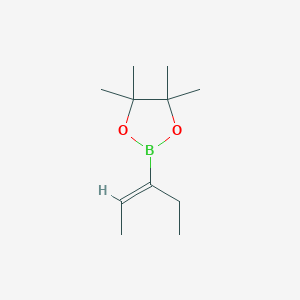
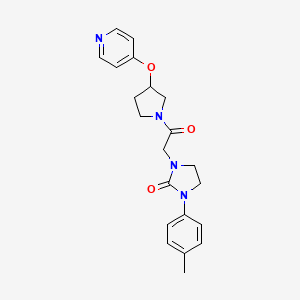
![1-(2-(2-Hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2989660.png)